molecular formula C20H24N2O5S B2729771 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 941983-01-3

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Cat. No. B2729771
M. Wt: 404.48
InChI Key: PLIPOLCTUBLEEK-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MMPI is a small molecule inhibitor that targets specific enzymes and receptors, which play a crucial role in the progression of certain diseases.

Scientific Research Applications

Photodynamic Therapy for Cancer

  • Photodynamic Therapy (PDT) Application : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates potential for PDT in cancer treatment due to good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, indicating their usefulness as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Selective Reactions

  • Selective Catalysis in Alcohol Oxidation : Research involving sulfonated Schiff base copper(II) complexes has showcased their efficiency and selectivity as catalysts in the oxidation of alcohols, highlighting the role of sulfonamide derivatives in developing new catalytic processes that could be applied in various industrial and research settings (Hazra et al., 2015).

Antifungal and Anti-HIV Activity

  • Antifungal and Anti-HIV Activity : A series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities, suggesting the potential of sulfonamide derivatives in the development of new therapeutic agents (Zareef et al., 2007).

Antitumor Activity

  • Antitumor Sulfonamides : Compounds from sulfonamide-focused libraries have shown promising results in antitumor screens and cell cycle analysis, with some advancing to clinical trials. This underscores the potential of sulfonamide derivatives as oncolytic agents (Owa et al., 2002).

Molecular Synthesis and Chemical Reactions

  • Synthesis of Secondary Amines : Research demonstrates the preparation of secondary amines from primary amines via nitrobenzenesulfonamides, illustrating the utility of sulfonamide compounds in complex organic synthesis and chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).

Neuropharmacology and Cognitive Enhancement

  • Cognitive Enhancing Properties : Studies on specific sulfonamide derivatives like SB-399885, a selective 5-HT6 receptor antagonist, have shown cognitive enhancing properties in animal models, suggesting a potential application in treating cognitive deficits in diseases such as Alzheimer's and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-7-10-17(26-2)19(12-14)28(24,25)21-15-8-9-16(18(13-15)27-3)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIPOLCTUBLEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

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